molecular formula C14H21NO B12636776 4-(2-Methoxy-5-methyl-benzyl)-piperidine CAS No. 955314-98-4

4-(2-Methoxy-5-methyl-benzyl)-piperidine

Cat. No.: B12636776
CAS No.: 955314-98-4
M. Wt: 219.32 g/mol
InChI Key: CIHDVOHLDCRNEZ-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methyl-benzyl)-piperidine is an organic compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic amines that are commonly found in various natural and synthetic compounds. This particular compound features a benzyl group substituted with a methoxy and a methyl group, attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methyl-benzyl)-piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-methylbenzyl chloride and piperidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-methoxy-5-methylbenzyl chloride is reacted with piperidine under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methyl-benzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The benzyl group can be reduced to a methyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield 4-(2-Hydroxy-5-methyl-benzyl)-piperidine, while reduction of the benzyl group could yield 4-(2-Methyl-benzyl)-piperidine.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methyl-benzyl)-piperidine would depend on its specific interactions with biological targets. Generally, compounds of this type may interact with receptors or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the methoxy and methyl groups, making it less sterically hindered.

    4-(2-Methoxybenzyl)-piperidine: Similar structure but without the methyl group.

    4-(2-Methylbenzyl)-piperidine: Similar structure but without the methoxy group.

Uniqueness

4-(2-Methoxy-5-methyl-benzyl)-piperidine is unique due to the presence of both methoxy and methyl groups on the benzyl moiety, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

955314-98-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

4-[(2-methoxy-5-methylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21NO/c1-11-3-4-14(16-2)13(9-11)10-12-5-7-15-8-6-12/h3-4,9,12,15H,5-8,10H2,1-2H3

InChI Key

CIHDVOHLDCRNEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2CCNCC2

Origin of Product

United States

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